molecular formula C13H17N3O2 B8293351 5-(2-Morpholin-4-yl-ethoxy)-1H-pyrrolo[2,3-b]pyridine

5-(2-Morpholin-4-yl-ethoxy)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B8293351
M. Wt: 247.29 g/mol
InChI Key: NOIMVUTXPUODED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Morpholin-4-yl-ethoxy)-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C13H17N3O2 and its molecular weight is 247.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

4-[2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)ethyl]morpholine

InChI

InChI=1S/C13H17N3O2/c1-2-14-13-11(1)9-12(10-15-13)18-8-5-16-3-6-17-7-4-16/h1-2,9-10H,3-8H2,(H,14,15)

InChI Key

NOIMVUTXPUODED-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCOC2=CN=C3C(=C2)C=CN3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 4-morpholineethanol (30 mL, 0.2 mol) in N,N-dimethylformamide (30 mL) was slowly added sodium hydride (7 g, 60% dispersion in mineral oil, 0.2 mol). After the solution turned clear, a solution of 5-bromo-7-azaindole (44, 1.0 g, 0.0051 mol) in N,N-dimethylformamide (5 mL) and copper(I) bromide (1.4 g, 0.0098 mol) were added. The reaction mixture was stirred at 120° C. under nitrogen for 2 hours. The reaction mixture was concentrated and the residue was dissolved in ethyl acetate and water. The organic layer was collected, washed with a solution of ammonium chloride and ammonium hydroxide (4:1), brine, and dried over magnesium sulfate. After removal of solvent, the residue was purified by silica gel column chromatography eluting with ethyl acetate in hexane to provide the compound as an off-white solid (79, 0.62 g, 50%). MS (ESI) [M+H+]+=248.25.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
copper(I) bromide
Quantity
1.4 g
Type
catalyst
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
50%

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